
5,10-Dimethyl-5,10-dihydrophenophosphazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Dimethyl-5,10-dihydrophenophosphazine is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dimethyl-5,10-dihydrophenophosphazine typically involves the reaction of diphenylamine with phosphorus trichloride at elevated temperatures (200-220°C) for several hours. This reaction is followed by hydrolysis to yield the desired compound . The reaction conditions must be carefully controlled to ensure the correct formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,10-Dimethyl-5,10-dihydrophenophosphazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxide.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in suitable solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions include the oxidized form of the compound and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
5,10-Dimethyl-5,10-dihydrophenophosphazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,10-Dimethyl-5,10-dihydrophenophosphazine involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, which are crucial in various chemical and biological systems. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
5,10-Dihydrophenophosphazine: Similar in structure but lacks the methyl groups.
Phenophosphazine: A parent compound with different substituents.
Diphenylamine: A precursor in the synthesis of 5,10-Dimethyl-5,10-dihydrophenophosphazine.
Uniqueness
This compound is unique due to the presence of methyl groups at positions 5 and 10, which influence its chemical reactivity and stability. These structural features distinguish it from other phenophosphazine derivatives and contribute to its specific applications in research and industry .
Propiedades
Número CAS |
58943-95-6 |
|---|---|
Fórmula molecular |
C14H14NP |
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
5,10-dimethylphenophosphazinine |
InChI |
InChI=1S/C14H14NP/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 |
Clave InChI |
MQYNUZXGLCHTES-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2P(C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



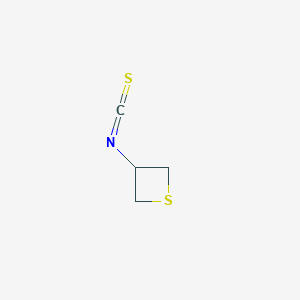
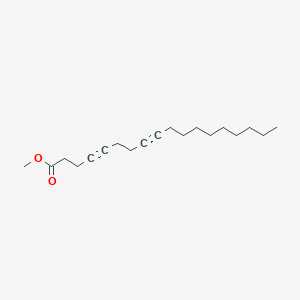
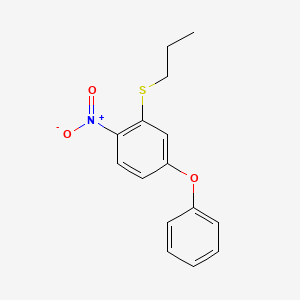

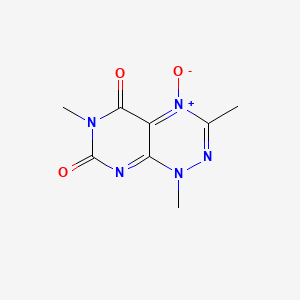
![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)

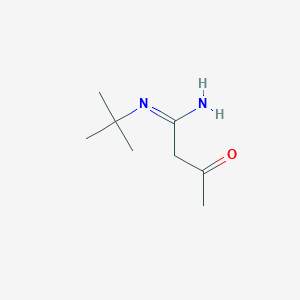
![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
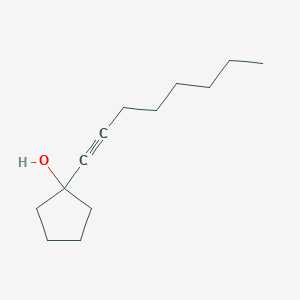
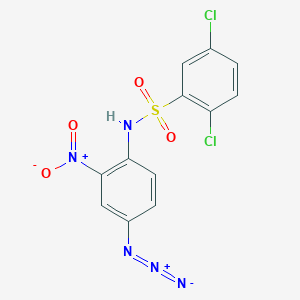
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
